An In-depth Technical Guide to the Physical Properties of 5-Methyl-1H-indazole-3-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 5-Methyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the landscape of pharmaceutical and chemical research. Its indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The presence of a carboxylic acid group at the 3-position and a methyl group at the 5-position imparts specific physicochemical characteristics that make it a versatile intermediate for the synthesis of complex therapeutic agents, including those with anti-inflammatory and anticancer properties. This guide provides a detailed overview of the core physical properties of 5-Methyl-1H-indazole-3-carboxylic acid, along with general experimental protocols for their determination and a visualization of its role in synthetic pathways.
Core Physical and Chemical Properties
The physical and chemical characteristics of 5-Methyl-1H-indazole-3-carboxylic acid are fundamental to its application in research and development. These properties dictate its solubility, reactivity, and handling requirements. A summary of its key physical data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 285-290 °C | |
| Boiling Point | Data not available | [2] |
| Solubility | Indazole derivatives can exhibit poor aqueous solubility, often requiring organic solvents like Dimethyl sulfoxide (DMSO) for creating stock solutions. | [3] |
| pKa | Data not available for the 5-methyl derivative. The predicted pKa for the parent compound, indazole-3-carboxylic acid, is 3.03±0.10. | [4] |
| CAS Number | 1201-24-7 | |
| SMILES String | O=C(O)C1=NNC2=C1C=C(C)C=C2 | |
| InChI Key | QRTAIBBOZNHRMI-UHFFFAOYSA-N |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 5-Methyl-1H-indazole-3-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, dimethyl sulfoxide (DMSO)) are selected.
-
Sample Preparation: A known mass of 5-Methyl-1H-indazole-3-carboxylic acid is added to a specific volume of the chosen solvent in a vial at a controlled temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) for a set period to ensure equilibrium is reached.
-
Observation and Quantification: The solution is visually inspected for undissolved solid. If the solid dissolves completely, more solute is added incrementally until saturation is reached. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its behavior in physiological environments.
Methodology:
-
Solution Preparation: A solution of 5-Methyl-1H-indazole-3-carboxylic acid of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant and is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Synthetic Pathway Visualization
5-Methyl-1H-indazole-3-carboxylic acid is a valuable intermediate in organic synthesis. Its structure allows for further functionalization to produce a variety of more complex molecules with potential therapeutic applications. The following diagram illustrates a generalized synthetic workflow where it is used as a starting material.
Caption: A diagram illustrating the role of 5-Methyl-1H-indazole-3-carboxylic acid in synthesis.
